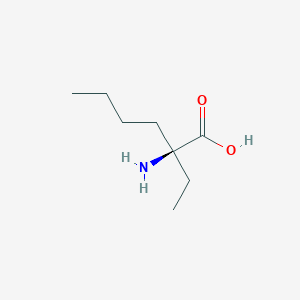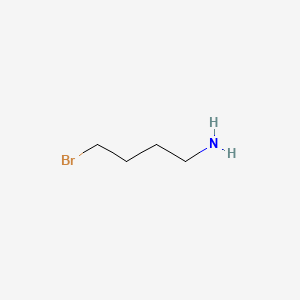
2-Benzoylaminobernsteinsäure
Übersicht
Beschreibung
2-Benzoylamino-succinamic acid is an organic compound with the molecular formula C11H12N2O4. It is known for its applications in proteomics research and has a molecular weight of 236.223 . This compound is characterized by its unique structure, which includes both benzoyl and succinamic acid moieties.
Wissenschaftliche Forschungsanwendungen
2-Benzoylamino-succinamic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
- 2-Benzoylamino-succinamic acid is a compound with the molecular formula C₁₁H₁₂N₂O₄ . However, specific primary targets for this compound are not widely documented in the literature.
- It’s essential to note that succinic acid (a related compound) serves as an electron donor in the Krebs or citric acid cycle, contributing to the production of fumaric acid and FADH₂ . While this information isn’t directly about 2-Benzoylamino-succinamic acid, it provides context for understanding succinate-related processes.
Target of Action
Biochemische Analyse
Biochemical Properties
2-Benzoylamino-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-Benzoylamino-succinamic acid to the active site of the enzyme, thereby inhibiting or modulating its activity .
Cellular Effects
2-Benzoylamino-succinamic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell . These effects can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Benzoylamino-succinamic acid involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities . Additionally, 2-Benzoylamino-succinamic acid can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoylamino-succinamic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Benzoylamino-succinamic acid is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 2-Benzoylamino-succinamic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular metabolism . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Benzoylamino-succinamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, it can be metabolized by enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Benzoylamino-succinamic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of 2-Benzoylamino-succinamic acid can influence its activity and function, as well as its accumulation in specific tissues or organs .
Subcellular Localization
The subcellular localization of 2-Benzoylamino-succinamic acid is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylamino-succinamic acid typically involves the reaction of benzoyl chloride with succinamic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using recrystallization techniques to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for 2-Benzoylamino-succinamic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoylamino-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl and succinamic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The amide group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoyl derivatives and succinamic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted amides or esters.
Vergleich Mit ähnlichen Verbindungen
2-Benzoylamino-benzoylamino-benzoic acid: Known for its antiadenoviral properties.
Succinic acid derivatives: Commonly used in various industrial and pharmaceutical applications.
Uniqueness: 2-Benzoylamino-succinamic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
4-amino-2-benzamido-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-9(14)6-8(11(16)17)13-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,14)(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRAIJZCOJXFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282006 | |
| Record name | n2-benzoylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29880-25-9 | |
| Record name | NSC23805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n2-benzoylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

